Caco-2 Permeability and Efflux Advantage
In a PI3Kδ inhibitor series, replacement of a polar pyrazole moiety with a simple chloro substituent (structurally analogous to the 4‑chloro‑1H‑pyrazol‑1‑yl group in the target compound) improved Caco‑2 permeability, reduced Caco‑2 efflux, and decreased hERG PC activity, all while maintaining potency in the CD69 hWB assay [1][2]. Although this SAR finding is derived from a class‑level study rather than a direct head‑to‑head comparison with the exact target compound, it establishes a precedent that chloro substitution on a pyrazole ring can favorably modulate ADME properties relative to non‑halogenated or more polar pyrazole analogs.
| Evidence Dimension | Caco‑2 permeability and efflux ratio (class‑level SAR observation) |
|---|---|
| Target Compound Data | Not directly measured; inferred from SAR of chloro‑substituted pyrazole analogs |
| Comparator Or Baseline | Polar pyrazole group (e.g., unsubstituted pyrazole) in analogous PI3Kδ inhibitor series |
| Quantified Difference | Improved Caco‑2 permeability; reduced Caco‑2 efflux (exact numerical values not disclosed in the abstract but described as favorable changes) |
| Conditions | Caco‑2 cell monolayer permeability assay; hERG patch clamp; CD69 human whole blood assay |
Why This Matters
Procurement of the 4‑chloro analog rather than an unsubstituted pyrazolyl alanine may mitigate permeability and efflux‑related liabilities, streamlining lead optimization in drug discovery.
- [1] Protein Data Bank in Europe (PDBe). Entry 5vlr: Identification of a Potent, Selective, and Efficacious Phosphatidylinositol 3‑Kinase δ (PI3Kδ) Inhibitor for the Treatment of Immunological Disorders. View Source
- [2] Qin, L.‑Y., et al. Identification of a Potent, Selective, and Efficacious PI3Kδ Inhibitor. J. Med. Chem. 2021, 64, 1139–1169. View Source
